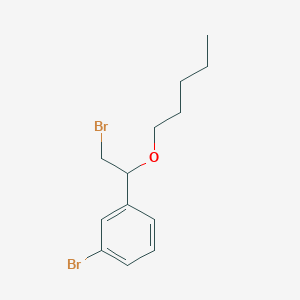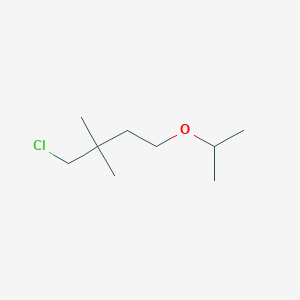
6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a chemical compound with the molecular formula C7H7BrN2O2S and a molecular weight of 263.1117 g/mol . This compound is part of the benzothiadiazine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the reaction of 2-aminobenzenesulfonamide with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted benzothiadiazines, depending on the specific reagents and conditions used .
科学研究应用
6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione: This compound shares a similar core structure but differs in its substituents and specific properties.
6-bromo-2,3-dihydro-2,2-dimethylchromen-4-one: Another related compound with distinct chemical and physical properties.
Uniqueness
6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is unique due to its specific bromine substitution and the presence of the benzothiadiazine core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
属性
分子式 |
C7H7BrN2O2S |
|---|---|
分子量 |
263.11 g/mol |
IUPAC 名称 |
6-bromo-3,4-dihydro-1H-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C7H7BrN2O2S/c8-6-1-2-7-5(3-6)4-9-13(11,12)10-7/h1-3,9-10H,4H2 |
InChI 键 |
VQJACXYVKRONQK-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)Br)NS(=O)(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



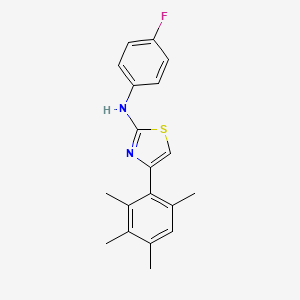

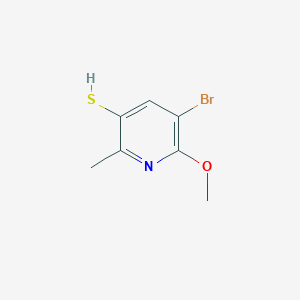
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)
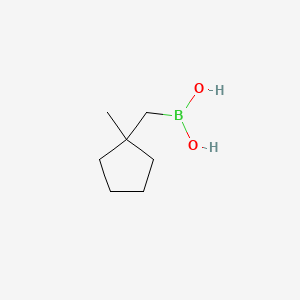
![Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate](/img/structure/B13483117.png)
![1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride](/img/structure/B13483118.png)
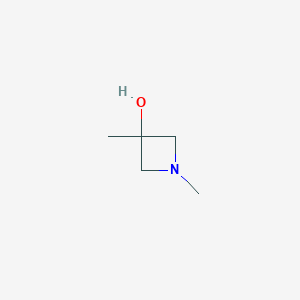
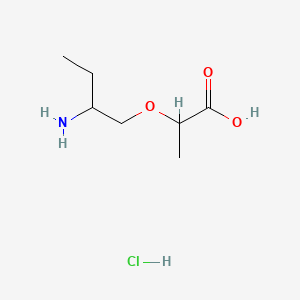
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride](/img/structure/B13483127.png)
